molecular formula C16H12N6O3 B14144470 5-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 314759-87-0

5-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B14144470
CAS No.: 314759-87-0
M. Wt: 336.30 g/mol
InChI Key: GNYKUTHTYUYNAO-UHFFFAOYSA-N
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Description

5-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound that features a pyrimidine ring fused with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate . Another approach includes reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines and subsequent cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: Common in organic chemistry, this reaction involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical.

    Substitution: Conditions often involve nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

5-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)pyrimidine-2,4,6(1H,3H,5H)-trione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for 5-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with various molecular targets. The compound may bind to specific enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific functional groups and the potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound in research and industrial applications.

Properties

CAS No.

314759-87-0

Molecular Formula

C16H12N6O3

Molecular Weight

336.30 g/mol

IUPAC Name

6-hydroxy-5-[(4-phenyldiazenylphenyl)diazenyl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C16H12N6O3/c23-14-13(15(24)18-16(25)17-14)22-21-12-8-6-11(7-9-12)20-19-10-4-2-1-3-5-10/h1-9H,(H3,17,18,23,24,25)

InChI Key

GNYKUTHTYUYNAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C(NC(=O)NC3=O)O

Origin of Product

United States

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